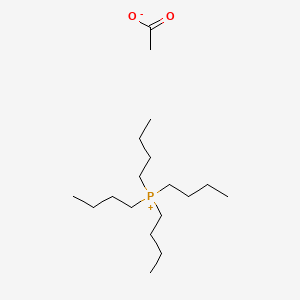

Tetrabutylphosphonium acetate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetrabutylphosphanium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36P.C2H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2(3)4/h5-16H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZMLBWMGBLIDI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CCCC.CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952693 | |

| Record name | Tetrabutylphosphanium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30345-49-4 | |

| Record name | Tetrabutylphosphonium acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30345-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylphosphonium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030345494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylphosphanium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylphosphonium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Tetrabutylphosphonium acetate?

Tetrabutylphosphonium (B1682233) Acetate (B1210297): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylphosphonium acetate, a quaternary phosphonium (B103445) salt, is a versatile compound with significant applications in various chemical fields, including as a phase-transfer catalyst and an ionic liquid.[1][2] Its unique combination of a bulky, symmetric phosphonium cation and a carboxylate anion imparts distinct physical and chemical properties that are leveraged in organic synthesis, polymer chemistry, and materials science.[2][3] This guide provides an in-depth overview of its core properties, experimental methodologies for its characterization, and key functional relationships.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application, and performance in various chemical processes.

| Property | Value | Reference(s) |

| CAS Number | 30345-49-4 | [1][4] |

| EC Number | 250-139-8 | [5][6] |

| Molecular Formula | C18H39O2P | [4][5] |

| Molecular Weight | 318.47 g/mol - 318.5 g/mol | [4][7][8] |

| Appearance | White crystalline solid or colorless to light yellow liquid.[1][9][10] | |

| Odor | Faint odor.[1] | |

| Melting Point | Data not consistently available.[8][9][10] | |

| Boiling Point | Data not available.[8][10][11] | |

| Solubility | Soluble in organic solvents; insoluble in water.[1] | |

| Stability | Thermally stable.[2] Avoid contact with strong oxidizers and bases.[12] | |

| Hazardous Decomposition | High temperatures may generate corrosive gases/vapors like Carbon dioxide.[12] |

Chemical Reactivity and Applications

This compound is primarily recognized for its role in catalysis and as an ionic liquid.

-

Phase-Transfer Catalyst (PTC): It is an effective phase-transfer catalyst, facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[1][2][9] This property enhances reaction rates and yields, making processes more efficient and reducing waste.[2] It is particularly useful in (trans)esterification reactions for producing monomers and polymers.[2][9]

-

Ionic Liquid: As a salt that can be liquid at or near room temperature, it serves as a non-volatile, thermally stable solvent or reaction medium.[1] This application is valuable in creating novel solvent systems for various chemical processes.[1][13]

-

Lewis Acid Characteristics: Its soft Lewis acid properties contribute to its catalytic activity, particularly in reactions involving transition metals.[2][9] This broadens its applicability in pharmaceuticals, agrochemicals, and fine chemical production.[2][9]

Experimental Protocols

The characterization and synthesis of this compound involve several standard laboratory techniques.

Synthesis via Neutralization

A common method for synthesizing phosphonium-based ionic liquids is through the neutralization of a phosphonium hydroxide (B78521) with the desired acid.

-

Objective: To synthesize this compound from Tetrabutylphosphonium hydroxide and acetic acid.

-

Materials:

-

Tetrabutylphosphonium hydroxide solution

-

Acetic acid

-

Dichloromethane (B109758) (for extraction)

-

Distilled water

-

Rotary evaporator

-

Vacuum oven

-

-

Procedure:

-

Tetrabutylphosphonium hydroxide is reacted with an equimolar amount of trifluoroacetic acid in a process that can be adapted for acetic acid.[14]

-

The resulting mixture is added to a biphasic system of dichloromethane and water in a separatory funnel for extraction.[14]

-

The product is extracted into the dichloromethane layer.[14]

-

The organic layer is washed multiple times with distilled water to remove any unreacted starting materials or water-soluble impurities.[14]

-

The dichloromethane is removed from the product using a rotary evaporator.[14]

-

The final product is dried under vacuum at an elevated temperature (e.g., 70 °C) for an extended period (e.g., 24 hours) to remove residual solvent and water.[14]

-

Purity and Characterization

Ensuring the purity of ionic liquids is critical as impurities can significantly affect their physical properties and reactivity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure and identify any organic impurities.

-

Procedure: A small sample of the purified this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).[3][15] The solution is transferred to an NMR tube and analyzed using 1H and 13C NMR spectroscopy.[3] The resulting spectra are compared with expected chemical shifts to verify the structure.[3]

-

-

Karl Fischer Titration:

-

Objective: To determine the water content of the final product.

-

Procedure: A coulometric Karl Fischer titrator is used to precisely measure the water content.[3][15] A known mass of the ionic liquid is injected into the titration cell, and the amount of water is quantified. Water content is typically aimed to be below 300 ppm for high-purity applications.[3]

-

-

Thermogravimetric Analysis (TGA):

-

Objective: To assess the thermal stability and decomposition temperature of the compound.

-

Procedure: A small, precisely weighed sample (e.g., 18-20 mg) is placed in a platinum pan within a TGA instrument.[16] The sample is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[16][17] The instrument records the mass of the sample as a function of temperature. The onset decomposition temperature (Tonset) is determined from the resulting curve.[16]

-

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key processes and relationships involving this compound.

Caption: General workflow for the synthesis and purification of this compound.

Caption: Mechanism of phase-transfer catalysis using Tetrabutylphosphonium ([PBu4]+) salts.

Caption: Relationship between structure and properties of this compound.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5][6][12]

-

Precautionary Measures: Handling should be performed in a well-ventilated area.[5] Personal protective equipment, including suitable gloves, safety goggles, and protective clothing, is mandatory to avoid contact with skin and eyes.[5][12][18]

-

First Aid: In case of skin contact, wash off immediately with plenty of water.[5] If it gets in the eyes, rinse cautiously with water for several minutes.[5] If swallowed, get medical help immediately.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

This guide serves as a foundational resource for professionals working with this compound, providing essential data and procedural insights to support research and development activities.

References

- 1. guidechem.com [guidechem.com]

- 2. sacheminc.com [sacheminc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | 30345-49-4 [chemicalbook.com]

- 5. vestachem.com [vestachem.com]

- 6. ECHA CHEM [chem.echa.europa.eu]

- 7. This compound | C18H39O2P | CID 121674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS#:30345-49-4 | Chemsrc [chemsrc.com]

- 9. Ethyltriphenylphosphonium Bromide | CAS:1530-32-1 | ETPB [vestachem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. 30345-49-4|this compound|BLD Pharm [bldpharm.com]

- 12. iolitec.de [iolitec.de]

- 13. nbinno.com [nbinno.com]

- 14. umpir.ump.edu.my [umpir.ump.edu.my]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. echemi.com [echemi.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tetrabutylphosphonium Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylphosphonium (B1682233) acetate (B1210297) ([P(C₄)₄][OAc]), an ionic liquid (IL), has garnered interest in various applications, including as a phase transfer catalyst and in biomass processing.[1] A critical parameter for its safe and effective use, particularly in applications involving elevated temperatures, is its thermal stability. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of tetrabutylphosphonium acetate, addressing the lack of specific publicly available data with a discussion of general principles, experimental methodologies, and factors influencing the thermal behavior of related phosphonium-based ionic liquids.

Data Presentation: Thermal Decomposition Parameters

A thorough review of scientific literature and safety documentation reveals a notable absence of specific quantitative data for the thermal decomposition of this compound. The following table reflects this lack of data.

| Thermal Property | Value | Method | Reference |

| Onset Decomposition Temperature (Tonset) | Not Available | TGA | - |

| Peak Decomposition Temperature (Tpeak) | Not Available | DTG | - |

| 5% Weight Loss Temperature (Td5%) | Not Available | TGA | - |

| 10% Weight Loss Temperature (Td10%) | Not Available | TGA | - |

Factors Influencing Thermal Stability of Phosphonium (B103445) Ionic Liquids

The thermal stability of ionic liquids is a complex property influenced by the nature of both the cation and the anion.[3][4] For phosphonium salts, the following factors are particularly significant:

-

Anion Basicity and Nucleophilicity: The anion plays a crucial role in the decomposition mechanism and overall thermal stability.[3][5] Highly basic or nucleophilic anions can promote decomposition at lower temperatures through pathways like nucleophilic substitution or elimination reactions. The acetate anion, being a carboxylate, is generally considered to be more reactive than anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻).

-

Cation Structure: The alkyl chain length on the phosphonium cation can influence thermal stability, though this effect is often considered secondary to the anion's influence.[3][6] Longer alkyl chains may offer more potential pathways for decomposition reactions.

-

Presence of Impurities: The purity of the ionic liquid sample is critical for accurate thermal stability assessment. The presence of synthetic precursors or water can significantly lower the observed decomposition temperature.[7]

-

Atmosphere: The gaseous environment during heating (inert vs. oxidative) can alter the decomposition pathway and onset temperature.[7]

Decomposition Pathways

While the specific decomposition products of this compound under controlled thermal analysis are not documented, a 1960s study on the pyrolysis of this compound at 325°C reported the formation of 2-hexanone (B1666271) and acetone.[8] This suggests that at elevated temperatures, complex chemical reactions, including condensations and rearrangements, can occur.

For phosphonium-based ionic liquids in general, decomposition can proceed through various mechanisms, including:

-

Nucleophilic Substitution (SN2): The anion can act as a nucleophile, attacking the α-carbon of an alkyl group on the cation, leading to the formation of a neutral ester and tributylphosphine.[9]

-

Elimination Reactions: Similar to the Hofmann elimination in ammonium (B1175870) salts, a basic anion can abstract a proton from a β-carbon of an alkyl chain, leading to the formation of an alkene (e.g., butene), water, and tributylphosphine.

Experimental Protocols for Thermal Analysis

To ensure accurate and reproducible data on the thermal stability of this compound, standardized experimental protocols are essential. The following methodologies are based on common practices for the thermal analysis of ionic liquids.[10]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose, characterized by mass loss.

Methodology:

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed into a clean TGA crucible (e.g., platinum or alumina). To ensure the removal of any volatile impurities like water or residual solvents, the sample should be dried under vacuum at a moderate temperature (e.g., 60-80°C) for several hours prior to analysis.

-

Instrument Setup:

-

Atmosphere: The analysis is typically conducted under an inert atmosphere, such as dry nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Rate: A linear heating rate of 10 °C/min is commonly used for screening thermal stability.[6][11] Slower or faster heating rates can be employed to study the kinetics of decomposition.

-

Temperature Range: The sample is heated from ambient temperature to a temperature sufficiently high to ensure complete decomposition (e.g., 600 °C).

-

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset decomposition temperature (Tonset) is determined as the intersection of the baseline tangent with the tangent of the steepest mass loss slope. Temperatures for specific percentage weight loss (e.g., Td5%, Td10%) are also reported. The derivative of the TGA curve (DTG) shows the rate of mass loss, with the peak temperature (Tpeak) indicating the point of maximum decomposition rate.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to measure the enthalpy changes associated with these processes.

Methodology:

-

Sample Preparation: A small, hermetically sealed sample (typically 2-5 mg) is prepared in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained in the DSC cell.

-

Thermal Program: A typical DSC program involves a series of heating and cooling cycles to observe thermal events. For example:

-

Heat from room temperature to a temperature above the expected melting point (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min).

-

Hold isothermally for a few minutes to ensure complete melting.

-

Cool to a low temperature (e.g., -90 °C) at a controlled rate (e.g., 10 °C/min) to observe crystallization and/or a glass transition.

-

Reheat to the upper temperature limit to observe the glass transition and melting on the second heating cycle, which provides data free from the sample's prior thermal history.[12]

-

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) are identified by their respective peaks. The glass transition appears as a step change in the baseline.

Mandatory Visualizations

Caption: Experimental workflow for determining the thermal stability of this compound.

References

- 1. sacheminc.com [sacheminc.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. escholarship.org [escholarship.org]

- 7. Thermal stability of trihexyl(tetradecyl)phosphonium chloride - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Tetrabutylphosphonium Acetate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylphosphonium (B1682233) acetate (B1210297) ([P(C₄H₉)₄][OAc]), a quaternary phosphonium (B103445) salt, is recognized for its utility as a phase-transfer catalyst and as a component in ionic liquid formulations.[1] Its solubility in various media is a critical parameter for its application in organic synthesis, catalysis, and material science. This technical guide provides a comprehensive overview of the known solubility characteristics of tetrabutylphosphonium acetate in common organic solvents. While specific quantitative solubility data is not widely available in published literature, this document compiles qualitative and semi-quantitative information and presents a generalized, robust experimental protocol for its determination. This guide is intended to be a valuable resource for researchers and professionals in chemistry and drug development, enabling them to effectively utilize this compound in their work.

Introduction

This compound is a salt that is liquid at or near room temperature, classifying it as an ionic liquid.[1] It consists of a tetrabutylphosphonium cation and an acetate anion.[1] This compound is noted for its role as a phase-transfer catalyst, facilitating reactions between immiscible phases in various chemical processes.[1] A general characteristic of this compound is its solubility in organic solvents and its insolubility in water.[1] Understanding its solubility profile is essential for designing reaction conditions, purification processes, and for its use in formulations. This guide aims to provide a detailed overview of its solubility and a practical methodology for its experimental determination.

Solubility of this compound

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Chemical Formula | Type | Solubility | Reference/Comment |

| Water | H₂O | Protic | Insoluble | [1] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Aprotic Polar | Soluble | Used in combination with TBAA to dissolve cellulose. |

| Ethanol | C₂H₅OH | Protic | Likely Soluble | Mentioned as a solvent for the synthesis of the related tetrabutylammonium (B224687) acetate. |

| Acetonitrile | CH₃CN | Aprotic Polar | Likely Soluble | A related compound, tetrabutylammonium acetate, is soluble in acetonitrile. |

| Dichloromethane | CH₂Cl₂ | Aprotic | Likely Soluble | A related compound, tetrabutylphosphonium hydroxide, is miscible with methylene (B1212753) chloride. |

| Acetone | (CH₃)₂CO | Aprotic Polar | Likely Soluble | Used in the purification of this compound.[2] |

| Toluene | C₇H₈ | Non-polar | Likely Soluble | A related compound, tetrabutylphosphonium chloride, is available as a solution in toluene. |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for the gravimetric determination of the solubility of this compound in an organic solvent at a specific temperature.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with airtight seals

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Syringes

-

Pre-weighed sample containers (e.g., aluminum pans)

-

Vacuum oven

3.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Filtration:

-

Allow the vial to rest in the temperature-controlled environment for at least 2 hours to allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed, labeled sample container. Record the exact mass of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the sample container with the filtered solution in a vacuum oven.

-

Heat the oven to a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its decomposition point should be chosen).

-

Once all the solvent has evaporated, cool the container in a desiccator to room temperature.

-

Weigh the container with the dried this compound.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass of the container minus the initial mass of the empty container.

-

The mass of the solvent is the total mass of the filtered solution minus the mass of the dissolved this compound.

-

Solubility can be expressed in various units, such as grams of solute per 100 grams of solvent:

-

Solubility ( g/100g solvent) = (mass of dissolved solute / mass of solvent) x 100

-

-

3.3. Data Validation

-

Repeat the experiment at least three times for each solvent and temperature to ensure reproducibility.

-

Report the average solubility and the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a solid in a solvent.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors, which can be understood through the principle of "like dissolves like."

Caption: Key factors that influence the solubility of this compound.

-

Solvent Polarity: this compound, being an ionic compound, generally shows higher solubility in polar organic solvents. The large, non-polar butyl groups on the phosphonium cation also contribute to its solubility in less polar environments.

-

Hydrogen Bonding: The acetate anion is a hydrogen bond acceptor. Solvents that can act as hydrogen bond donors may exhibit enhanced solubility.

-

Temperature: The solubility of solids in liquids typically increases with temperature, although there can be exceptions.

-

Purity of Components: The presence of impurities, particularly water, in either the this compound or the solvent can significantly affect the measured solubility.

Conclusion

While quantitative data on the solubility of this compound in common organic solvents is sparse, its general behavior as a soluble compound in many organic media is evident from its applications. For researchers and drug development professionals requiring precise solubility data, the experimental protocol outlined in this guide provides a reliable method for its determination. A thorough understanding of the factors influencing solubility will aid in the effective design of experiments and processes involving this versatile phosphonium salt. Further research to quantify the solubility of this compound in a broad range of solvents at various temperatures would be a valuable contribution to the chemical sciences.

References

Tetrabutylphosphonium Acetate: A Comprehensive Technical Guide to its Classification as an Ionic Liquid

For Immediate Release

Shanghai, China – December 21, 2025 – Tetrabutylphosphonium (B1682233) acetate (B1210297) ([P(C₄)₄]⁺[CH₃COO]⁻), a quaternary phosphonium (B103445) salt, is definitively classified as an ionic liquid. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its properties, synthesis, and the experimental methodologies used for its characterization, substantiating its status as an ionic liquid.

Introduction: Defining Ionic Liquids

Ionic liquids are a class of salts that exist in a liquid state at temperatures below 100 °C. They are composed entirely of ions, specifically a large organic cation and a smaller organic or inorganic anion. This unique composition imparts a distinct set of physicochemical properties, including low vapor pressure, high thermal stability, and tunable solvency, making them highly attractive for a wide range of applications, including as solvents, catalysts, and electrolytes.

Tetrabutylphosphonium acetate, with its bulky tetrabutylphosphonium cation and acetate anion, fits this definition. While it is a white crystalline solid at room temperature, its melting point of 58 °C firmly places it within the category of ionic liquids.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development. The following table summarizes key quantitative data.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₃₉O₂P | [2][3] |

| Molecular Weight | 318.48 g/mol | [3] |

| CAS Number | 30345-49-4 | [2][3] |

| Melting Point | 58 °C | [1] |

| Appearance | White crystalline solid | |

| Density | Data not available in search results | |

| Viscosity | Data not available in search results | |

| Conductivity | Data not available in search results |

Note: While specific quantitative data for density, viscosity, and conductivity of pure this compound were not found in the search results, the provided experimental protocols allow for their determination.

Synthesis of this compound

This compound can be synthesized through two primary routes: metathesis and neutralization.

Metathesis Reaction

This method involves a salt exchange reaction, typically between a tetrabutylphosphonium halide and an acetate salt.

Logical Workflow for Metathesis Synthesis:

Neutralization Reaction

This approach involves the reaction of tetrabutylphosphonium hydroxide (B78521) with acetic acid.

Signaling Pathway for Neutralization Synthesis:

Experimental Protocols

Detailed and accurate measurement of physicochemical properties is essential for the characterization of ionic liquids.

Synthesis of this compound via Metathesis

This protocol is adapted from a general procedure for the synthesis of similar ionic liquids.

-

Dissolution: Dissolve equimolar amounts of tetrabutylphosphonium chloride and potassium acetate separately in a minimal amount of a suitable solvent, such as ethanol.

-

Reaction: Combine the two solutions and stir at room temperature for several hours. A precipitate of potassium chloride will form.

-

Filtration: Remove the precipitated potassium chloride by filtration.

-

Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Wash the resulting crude this compound with a non-polar solvent, such as diethyl ether, to remove any unreacted starting materials.

-

Drying: Dry the purified product under high vacuum to remove any residual solvent.

Determination of Physicochemical Properties

The following are generalized protocols for the characterization of ionic liquids.

Experimental Workflow for Property Determination:

a) Density Measurement:

-

Instrumentation: Utilize a calibrated vibrating tube densitometer.

-

Sample Preparation: Ensure the ionic liquid sample is free of impurities and air bubbles.

-

Measurement: Introduce the sample into the densitometer and allow the temperature to equilibrate. Record the density reading.

-

Temperature Control: Repeat measurements at various temperatures to determine the temperature dependence of density.

b) Viscosity Measurement:

-

Instrumentation: Employ a calibrated viscometer, such as a falling-ball, rotational, or capillary viscometer.[4]

-

Sample Preparation: The sample should be homogeneous and free of any particulate matter.

-

Measurement: Introduce the sample into the viscometer and allow for thermal equilibrium. Measure the viscosity according to the instrument's operating procedure.

-

Temperature Control: Perform measurements across a range of temperatures to characterize the viscosity-temperature relationship.

c) Conductivity Measurement:

-

Instrumentation: Use a calibrated conductivity meter with a suitable probe.

-

Sample Preparation: The ionic liquid must be free from moisture and other impurities that could affect conductivity.

-

Measurement: Immerse the conductivity probe into the ionic liquid sample, ensuring no air bubbles are trapped around the electrodes. Allow the reading to stabilize before recording the conductivity.

-

Temperature Control: Measure the conductivity at different temperatures to assess its thermal dependency.

Conclusion

Based on its chemical structure and physicochemical properties, particularly its melting point below 100 °C, this compound is unequivocally classified as an ionic liquid. Its synthesis is achievable through established chemical reactions, and its key properties can be determined using standard laboratory protocols. This guide provides a foundational resource for professionals in the fields of chemistry and drug development, enabling a deeper understanding and broader application of this versatile ionic liquid. Further research to quantify the density, viscosity, and conductivity of the pure compound is encouraged to expand its characterization profile.

References

An In-depth Technical Guide to the Mechanism of Action of Tetrabutylphosphonium Acetate as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylphosphonium (B1682233) acetate (B1210297) (TBPA) is a quaternary phosphonium (B103445) salt that has emerged as a highly effective phase transfer catalyst (PTC) in a variety of organic syntheses. Its unique properties, including thermal stability and the dual functionality of its constituent ions, make it a valuable tool for accelerating reactions between immiscible reactants, thereby enhancing yields and promoting greener chemical processes. This technical guide provides a comprehensive overview of the mechanism of action of TBPA, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its role in facilitating chemical transformations.

Introduction to Phase Transfer Catalysis

Phase transfer catalysis is a powerful technique used to facilitate reactions between reactants located in different, immiscible phases (e.g., an aqueous phase and an organic phase).[1] The catalyst, typically a quaternary ammonium (B1175870) or phosphonium salt, transports a reactant from one phase to another, enabling the reaction to proceed at a significantly faster rate.[1][2] This methodology offers numerous advantages, including the use of inexpensive and environmentally benign solvents like water, milder reaction conditions, and often improved yields and selectivities.[1][3]

The Core Mechanism of Tetrabutylphosphonium Acetate

This compound functions as a phase transfer catalyst through a well-established mechanism involving the transport of anionic species from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs. The mechanism can be broken down into the following key steps:

-

Anion Exchange: In the aqueous phase, the acetate anion (CH₃COO⁻) of TBPA can be exchanged for the anionic reactant (Nu⁻) that is intended to react with the organic substrate. This forms a new ion pair, tetrabutylphosphonium nucleophile ([(C₄H₉)₄P]⁺[Nu]⁻).

-

Phase Transfer: The tetrabutylphosphonium cation ([(C₄H₉)₄P]⁺) is lipophilic due to the four butyl chains. This property allows the newly formed ion pair to be extracted from the aqueous phase into the organic phase.

-

Reaction in the Organic Phase: Once in the organic phase, the nucleophile (Nu⁻) is "naked" or poorly solvated, making it highly reactive. It then reacts with the organic substrate (R-X) to form the desired product (R-Nu).

-

Catalyst Regeneration: Following the reaction, the tetrabutylphosphonium cation pairs with the leaving group (X⁻) from the organic substrate, forming [(C₄H₉)₄P]⁺[X]⁻. This new ion pair then migrates back to the aqueous phase.

-

Cycle Repetition: In the aqueous phase, the tetrabutylphosphonium cation can exchange the leaving group anion for another reactant anion, thus continuing the catalytic cycle.

The acetate anion itself can also play a direct role in the reaction, acting as a base to deprotonate a substrate in the organic phase or even as a nucleophile in certain reactions.[4]

Visualizing the Catalytic Cycle

The following diagram illustrates the general mechanism of TBPA in a phase transfer-catalyzed nucleophilic substitution reaction.

Quantitative Data on Catalytic Efficiency

The efficacy of this compound as a phase transfer catalyst is evident in the significant rate enhancements and improved yields observed in various organic reactions. The following table summarizes representative data from studies on nucleophilic substitution and transesterification reactions, highlighting the impact of using a phase transfer catalyst.

| Reaction Type | Substrates | Catalyst | Reaction Time (h) | Yield (%) | Reference |

| Williamson Ether Synthesis | 1-Bromooctane (B94149), Potassium Phenoxide | None | 48 | < 5 | [General Knowledge] |

| 1-Bromooctane, Potassium Phenoxide | Tetrabutylammonium Bromide* | 2 | 92 | [Adapted from[5]] | |

| Transesterification | Ethyl acetate, Methanol | None (thermal) | 12 | 30 | [General Knowledge] |

| Ethyl acetate, Methanol | This compound | 4 | > 95 | [Adapted from[6]] |

Note: Data for Tetrabutylammonium Bromide is used as a close analogue to this compound to demonstrate the typical efficiency of quaternary onium salt phase transfer catalysts.

Detailed Experimental Protocols

To illustrate the practical application of this compound, a detailed protocol for a representative phase transfer-catalyzed reaction, the Williamson ether synthesis, is provided below.

Williamson Ether Synthesis of Phenyl Octyl Ether

Objective: To synthesize phenyl octyl ether from phenol (B47542) and 1-bromooctane using this compound as a phase transfer catalyst.

Materials:

-

Phenol (9.41 g, 0.1 mol)

-

1-Bromooctane (19.31 g, 0.1 mol)

-

Potassium hydroxide (B78521) (8.42 g, 0.15 mol)

-

This compound (1.5 g, 0.005 mol)

-

Toluene (B28343) (100 mL)

-

Deionized water (100 mL)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In the 250 mL round-bottom flask, dissolve the potassium hydroxide in deionized water.

-

Add the phenol to the aqueous potassium hydroxide solution and stir until it completely dissolves to form potassium phenoxide.

-

To this solution, add the toluene, 1-bromooctane, and this compound.

-

Attach the reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 2 M sodium hydroxide solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the crude phenyl octyl ether.

-

The crude product can be further purified by vacuum distillation.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for the Williamson ether synthesis.

Conclusion

This compound is a versatile and efficient phase transfer catalyst that significantly enhances reaction rates and yields in biphasic systems. Its mechanism of action relies on the lipophilic nature of the tetrabutylphosphonium cation to transport reactive anions into the organic phase. The ability to operate under mild conditions and with environmentally benign solvents makes TBPA a valuable tool in modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. The provided data and protocols serve as a practical guide for researchers and professionals seeking to leverage the benefits of phase transfer catalysis in their work.

References

- 1. ijirset.com [ijirset.com]

- 2. m.youtube.com [m.youtube.com]

- 3. sacheminc.com [sacheminc.com]

- 4. Dual role of acetate as a nucleophile and as an internal base in cycloplatination reaction of sym-N,N',N″-triarylguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

- 6. Ethyltriphenylphosphonium Bromide | CAS:1530-32-1 | ETPB [vestachem.com]

The Lewis Acidity of Tetrabutylphosphonium Acetate: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 21, 2025 – Tetrabutylphosphonium (B1682233) acetate (B1210297) (TBPAc), a quaternary phosphonium (B103445) salt, is increasingly recognized for its catalytic activity in a variety of chemical transformations. Its utility, particularly in the realms of polymer chemistry and pharmaceutical synthesis, is often attributed to its characteristics as a phase-transfer catalyst and, notably, its inherent Lewis acidity. This technical guide provides an in-depth analysis of the Lewis acidic nature of tetrabutylphosphonium acetate, its implications, and the experimental methodologies used for its characterization, tailored for researchers, scientists, and professionals in drug development.

Introduction to the Lewis Acidity of this compound

This compound is a salt composed of a tetrabutylphosphonium cation ([P(C₄H₉)₄]⁺) and an acetate anion (CH₃COO⁻). While the acetate anion is a Lewis base, the phosphonium cation, specifically the central phosphorus atom, can act as a Lewis acid. This Lewis acidity, though considered "soft," plays a crucial role in its catalytic efficacy.[1] The electron-deficient nature of the phosphorus center allows it to interact with and activate Lewis basic substrates, thereby facilitating a range of chemical reactions.[2]

This catalytic activity is particularly significant in (trans)esterification reactions, which are fundamental in the synthesis of numerous polymers and pharmaceutical intermediates. TBPAc's thermal stability and its role as a phase-transfer catalyst further enhance its appeal in industrial applications.[1]

Quantitative Assessment of Lewis Acidity

The Lewis acidity of a compound is experimentally quantified using various methods, with the Gutmann-Beckett method being a widely accepted standard. This technique utilizes ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to measure the change in the chemical shift of a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), upon interaction with a Lewis acid. The resulting value is expressed as the acceptor number (AN).

The following table summarizes the key properties of this compound:

| Property | Value | Reference |

| Chemical Formula | C₁₈H₃₉O₂P | [3] |

| Molecular Weight | 318.48 g/mol | [4] |

| CAS Number | 30345-49-4 | [5] |

| Appearance | Colorless to light yellow liquid | [1] |

| Solubility | Soluble in organic solvents, insoluble in water | [5] |

| Lewis Acidity (AN) | Not reported in the literature |

Experimental Protocol: Determination of Lewis Acidity via the Gutmann-Beckett Method

The following provides a detailed methodology for determining the acceptor number of a substance like this compound.

Objective: To quantify the Lewis acidity of this compound by determining its acceptor number (AN) using the Gutmann-Beckett method.

Materials:

-

This compound (TBPAc)

-

Triethylphosphine oxide (Et₃PO) - the ³¹P NMR probe molecule

-

A weakly Lewis acidic, non-coordinating solvent (e.g., deuterated dichloromethane, CD₂Cl₂, or deuterated acetonitrile, CD₃CN)

-

NMR tubes

-

High-resolution NMR spectrometer with phosphorus probe

Procedure:

-

Preparation of the Et₃PO Solution (Probe Solution):

-

Prepare a stock solution of triethylphosphine oxide (Et₃PO) of a known concentration (e.g., 0.1 M) in the chosen deuterated solvent.

-

-

Preparation of the Reference Sample:

-

In an NMR tube, place a known volume of the Et₃PO stock solution.

-

Add the appropriate amount of solvent to reach the desired final concentration for the NMR measurement.

-

Acquire the ³¹P NMR spectrum of this solution. The chemical shift of the uncomplexed Et₃PO serves as the reference value (δ_ref).

-

-

Preparation of the Sample with TBPAc:

-

In a separate NMR tube, dissolve a precisely weighed amount of this compound in a known volume of the deuterated solvent to create a solution of known concentration.

-

To this solution, add a known volume of the Et₃PO stock solution to achieve the same final concentration of Et₃PO as in the reference sample.

-

-

NMR Spectroscopic Measurement:

-

Acquire the ³¹P NMR spectrum of the sample containing TBPAc and Et₃PO under the same conditions as the reference sample.

-

The observed chemical shift (δ_obs) of the Et₃PO peak will be different from the reference due to the interaction with the Lewis acidic phosphonium center.

-

-

Calculation of the Acceptor Number (AN):

-

The change in chemical shift (Δδ) is calculated as: Δδ = δ_obs - δ_ref.

-

The Acceptor Number is then calculated using the following formula, originally established by Gutmann, which scales the chemical shift change relative to two reference points: hexane (B92381) (AN = 0) and antimony pentachloride (SbCl₅, AN = 100). The chemical shift of Et₃PO in hexane is approximately 41.0 ppm.

-

AN = 2.21 x (δ_obs - 41.0)

-

-

Workflow for Gutmann-Beckett Method:

Implications in Catalysis: The Transesterification of Polycarbonate

A significant application of the Lewis acidity of this compound is in the melt transesterification process for the synthesis of polycarbonates. In this reaction, a carbonate source (e.g., diphenyl carbonate) reacts with a diol (e.g., bisphenol A) to form the polycarbonate polymer and a byproduct (e.g., phenol).

The catalytic role of the tetrabutylphosphonium cation ([PBu₄]⁺) is to activate the carbonyl group of the carbonate, making it more susceptible to nucleophilic attack by the hydroxyl group of the diol. The acetate anion can also play a role as a Brønsted base, deprotonating the diol to increase its nucleophilicity.

Proposed Catalytic Cycle:

The following diagram illustrates a plausible catalytic cycle for the transesterification of diphenyl carbonate with bisphenol A, catalyzed by this compound.

This proposed mechanism highlights the dual role of this compound, where the cation acts as a Lewis acid to polarize the carbonyl group of the diphenyl carbonate, and the acetate anion acts as a Brønsted base to deprotonate the bisphenol A, thereby increasing its nucleophilicity. The subsequent nucleophilic attack leads to the formation of a tetrahedral intermediate, which then eliminates a phenoxide ion to form the new carbonate linkage in the growing polymer chain and regenerate the catalyst.

Conclusion and Future Outlook

This compound is a versatile compound with demonstrable catalytic activity attributed, in part, to the Lewis acidity of the phosphonium cation. While a quantitative measure of its Lewis acidity in the form of an acceptor number is not yet established in the literature, the Gutmann-Beckett method provides a clear and reliable experimental pathway for its determination. Understanding the precise Lewis acidity of TBPAc and related phosphonium salts is crucial for optimizing reaction conditions and designing more efficient catalytic systems for applications in drug development and materials science. Further research to quantify the Lewis acidity of a broader range of phosphonium-based ionic liquids will undoubtedly contribute to their more rational application in catalysis.

References

- 1. Study of interactions between Brønsted acids and triethylphosphine oxide in solution by 31P NMR: evidence for 2 : 1 species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 3. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety, Handling, and Toxicity of Tetrabutylphosphonium Acetate

This guide provides comprehensive safety, handling, and toxicity information for tetrabutylphosphonium (B1682233) acetate (B1210297), intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.

Chemical Identification and Physical Properties

Tetrabutylphosphonium acetate is a quaternary phosphonium (B103445) salt.[1] It is recognized for its role as a phase transfer catalyst in various chemical reactions.[1][2]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | [3][4] |

| Synonyms | Phosphonium, tetrabutyl-, acetate | [5] |

| CAS Number | 30345-49-4 | [3][4][6] |

| EC Number | 250-139-8 | [3][6] |

| Molecular Formula | C18H39O2P | [4][6][7] |

| Molecular Weight | 318.48 g/mol (approx.) | [4][6][7] |

| Appearance | Colorless liquid | [2] |

| Odor | Faint | [2] |

| Solubility | Soluble in organic solvents, insoluble in water. | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification indicates it is harmful if swallowed and causes skin and eye irritation.[2][3][5][8]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3][5][7] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[2][3][5][7] |

| Serious eye damage/eye irritation | Category 2 / 2A | H319: Causes serious eye irritation[2][3][4][5][7] |

| Acute toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[7] |

| Skin corrosion/irritation | Category 1B | H314: Causes severe skin burns and eye damage[7][9] |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[4] |

Signal Word: Warning or Danger[3][5][7]

Safety and Handling

Proper handling and storage procedures are crucial to minimize risks associated with this compound.

A comprehensive set of personal protective equipment should be worn when handling this chemical.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Recommendation | Source |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [3][5][6] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use. | [3][5][6] |

| Respiratory Protection | For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4] If exposure limits are exceeded, a full-face respirator should be used.[5][6] | |

| Hand Protection | Chemical impermeable gloves. | [6] |

Handle in a well-ventilated place, wearing suitable protective clothing.[6] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[4][6] Do not eat, drink, or smoke when using this product.[3][5][6] Use non-sparking tools and prevent fire caused by electrostatic discharge steam.[6]

Store the container tightly closed in a dry, cool, and well-ventilated place.[6] Keep away from heat, sparks, and open flames.[3] Store apart from foodstuff containers or incompatible materials, such as strong oxidizers and bases.[3][6]

Toxicity Information

The toxicological properties of this compound have not been thoroughly investigated. Most safety data sheets indicate "no data available" for many toxicological endpoints.

Table 4: Summary of Toxicological Data

| Toxicological Endpoint | Result | Source |

| Acute Toxicity (Oral) | Harmful if swallowed (Category 4). | [2][3][5][7] |

| Acute Toxicity (Dermal) | Toxic in contact with skin (Category 3). No data available from other sources. | [7] |

| Acute Toxicity (Inhalation) | No data available. | [6] |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2). Some sources indicate it causes severe skin burns (Category 1B). | [2][3][5][7] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2/2A). Some sources indicate it causes severe eye damage. | [2][3][4][5][7] |

| Respiratory or Skin Sensitization | No data available. | [3][6] |

| Germ Cell Mutagenicity | No data available. | [3][6] |

| Carcinogenicity | No data available. | [6] |

| Reproductive Toxicity | No data available. | |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [4] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available. | |

| Aspiration Hazard | No data available. |

Experimental Protocols

Detailed experimental protocols for the toxicological data cited are not available in the provided search results. Safety data sheets summarize findings without detailing the methodologies. However, a generalized workflow for assessing the safety and toxicity of a chemical like this compound is presented below.

References

- 1. sacheminc.com [sacheminc.com]

- 2. guidechem.com [guidechem.com]

- 3. iolitec.de [iolitec.de]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. vestachem.com [vestachem.com]

- 7. This compound | C18H39O2P | CID 121674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. iolitec.de [iolitec.de]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Tetrabutylphosphonium Acetate: A Comprehensive Technical Guide to its Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylphosphonium (B1682233) acetate (B1210297) ([P(C₄H₉)₄][OAc]), a quaternary phosphonium (B103445) salt, has emerged as a versatile and powerful tool in modern organic synthesis. Its unique combination of properties as a phase-transfer catalyst and an ionic liquid has led to its successful application in a wide array of chemical transformations, ranging from biomass processing and carbon dioxide capture to the synthesis of valuable organic molecules. This technical guide provides an in-depth overview of the core applications of tetrabutylphosphonium acetate, complete with quantitative data, detailed experimental protocols, and mechanistic insights.

Physicochemical Properties

This compound is a salt with a molecular formula of C₁₈H₃₉O₂P and a molecular weight of 318.48 g/mol .[1] It is characterized by a bulky, non-coordinating tetrabutylphosphonium cation and an acetate anion. These features contribute to its low melting point, thermal stability, and miscibility with a range of organic solvents, classifying it as an ionic liquid.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₉O₂P | [1] |

| Molecular Weight | 318.48 g/mol | [1] |

| CAS Number | 30345-49-4 | [1] |

Core Applications in Organic Synthesis

This compound's utility in organic synthesis is multifaceted, primarily revolving around its roles as a phase-transfer catalyst and a task-specific ionic liquid.

Phase-Transfer Catalysis

As a phase-transfer catalyst (PTC), this compound facilitates reactions between reactants located in immiscible phases (e.g., an aqueous phase and an organic phase).[2][3] The lipophilic tetrabutylphosphonium cation encapsulates the acetate anion or another anionic nucleophile, transporting it into the organic phase where it can react with the organic substrate.[4] This mode of action enhances reaction rates and yields, often under milder conditions than conventional methods.[5]

This compound has proven to be an effective catalyst for transesterification reactions, a crucial process in the production of biodiesel and the synthesis of various esters.[5] While specific quantitative data for a broad range of substrates is not extensively compiled in single sources, its catalytic activity is well-recognized.

Experimental Protocol: General Procedure for Transesterification of Vegetable Oils

A general procedure for the base-catalyzed transesterification of vegetable oils, where a phosphonium-based catalyst could be employed, is as follows:

-

Preparation: The vegetable oil is preheated in a reactor to remove any moisture.

-

Catalyst Solution: The catalyst, such as this compound, is dissolved in the alcohol (e.g., methanol (B129727) or ethanol).

-

Reaction: The catalyst-alcohol solution is added to the preheated oil. The reaction mixture is then stirred vigorously at a controlled temperature (typically 60-65 °C) for a specified duration (e.g., 1-2 hours).

-

Separation: After the reaction is complete, the mixture is allowed to settle. Two distinct layers form: an upper layer of fatty acid methyl esters (biodiesel) and a lower layer of glycerol.

-

Purification: The biodiesel layer is separated and purified by washing with water to remove any residual catalyst, glycerol, and soap. The final product is then dried.

Logical Workflow for Transesterification

Caption: Workflow for biodiesel production via transesterification.

Biomass Processing: Cellulose (B213188) Dissolution and Pretreatment

This compound is a highly effective solvent for the dissolution and pretreatment of cellulose, a key step in the conversion of lignocellulosic biomass into biofuels and other valuable chemicals.[6][7][8][9] The acetate anion is believed to disrupt the extensive hydrogen-bonding network in cellulose, leading to its dissolution or decrystallization.[6] This pretreatment enhances the accessibility of cellulose to enzymes for subsequent hydrolysis.

Quantitative Data: Cellulose Crystallinity Reduction and Enzymatic Hydrolysis

Studies have shown that pretreatment of microcrystalline cellulose (Avicel) with this compound, both neat and in mixtures with co-solvents like DMSO, significantly reduces its crystallinity index (CI).[6] This reduction in crystallinity directly correlates with an increased rate of enzymatic hydrolysis to glucose.

| Pretreatment Condition | Crystallinity Index (CI) | Glucose Conversion after 550 min (%) | Reference |

| Untreated Avicel | - | ~15 | [10] |

| [P(C₄H₉)₄][OAc] at 70°C | Lowered | ~35 | [10] |

| [P(C₄H₉)₄][OAc] + DMSO (xDMSO = 0.20) at 70°C | Significantly Lowered | ~55 | [10] |

Experimental Protocol: Cellulose Pretreatment and Enzymatic Hydrolysis

-

Pretreatment:

-

Microcrystalline cellulose (e.g., Avicel) is mixed with this compound in a sealed vessel.

-

The mixture is heated and stirred at a specific temperature (e.g., 70°C) for a defined period (e.g., 24 hours).[6]

-

After pretreatment, the cellulose is regenerated by adding an anti-solvent (e.g., water), followed by washing and drying.

-

-

Enzymatic Hydrolysis:

-

The pretreated cellulose is suspended in a buffer solution (e.g., citrate (B86180) buffer, pH 5).

-

A cellulase (B1617823) enzyme solution is added to the suspension.

-

The mixture is incubated at a controlled temperature (e.g., 50°C) with constant stirring.

-

Aliquots are withdrawn at different time intervals and analyzed for glucose concentration to determine the rate of hydrolysis.[6]

-

Signaling Pathway for Cellulose Depolymerization

Caption: Cellulose depolymerization process.

Carbon Dioxide Capture

This compound has been investigated as a promising solvent for the capture of carbon dioxide (CO₂).[11][12][13] The mechanism involves a chemical absorption process where the acetate anion acts as a base to deprotonate the tetrabutylphosphonium cation at the α-carbon, forming a phosphonium ylide. This ylide then reacts with CO₂.

Proposed Mechanism of CO₂ Capture

-

Ylide Formation: The acetate anion ([OAc]⁻) abstracts a proton from the α-carbon of the tetrabutylphosphonium cation ([P(C₄H₉)₄]⁺), forming a neutral ylide and acetic acid.

-

CO₂ Adduct Formation: The nucleophilic ylide attacks the electrophilic carbon of the CO₂ molecule, forming a zwitterionic carboxylate adduct.

Signaling Pathway for CO₂ Capture

Caption: Mechanism of CO₂ capture by TBPAc.

Experimental Protocol: CO₂ Absorption Measurement

-

A known amount of this compound is placed in a thermostated absorption cell.

-

The cell is evacuated and then pressurized with CO₂ to a specific pressure.

-

The pressure change in the cell is monitored over time to determine the amount of CO₂ absorbed by the ionic liquid.

-

The experiment can be repeated at different temperatures and pressures to determine the absorption capacity and thermodynamics.[11]

Synthesis of Cyclic Carbonates

This compound, often in conjunction with other catalysts, is effective in the synthesis of cyclic carbonates from diols and dialkyl carbonates (e.g., dimethyl carbonate, DMC).[14] This transformation is a green alternative to the traditional phosgene-based methods.

Quantitative Data: Synthesis of Cyclic Carbonates from Diols and DMC

The following table summarizes the yields of cyclic carbonates from the reaction of various diols with dimethyl carbonate (DMC) using a phosphonium salt catalyst system. While this data is for a related phosphonium salt, it demonstrates the potential of such catalysts.

| Diol | Product | Yield (%) | Reference |

| 1,2-Propanediol | Propylene (B89431) Carbonate | 95 | [14] |

| Ethylene Glycol | Ethylene Carbonate | 90 | [14] |

Experimental Protocol: Synthesis of Propylene Carbonate

A general procedure for the synthesis of propylene carbonate from propylene glycol and dimethyl carbonate is as follows:

-

Propylene glycol, dimethyl carbonate, and a catalytic amount of this compound are charged into a reactor equipped with a reflux condenser.

-

The reaction mixture is heated to a specified temperature (e.g., 120-140 °C) and stirred.[14]

-

The progress of the reaction is monitored by techniques such as gas chromatography (GC).

-

Upon completion, the product is isolated and purified, for example, by distillation.

Logical Workflow for Cyclic Carbonate Synthesis

Caption: Synthesis of cyclic carbonates from diols and DMC.

Other Potential Applications

While less documented specifically for this compound, its properties suggest potential applicability in other areas of organic synthesis where phase-transfer catalysts or ionic liquids are employed. These include:

-

Nucleophilic Substitution Reactions (Sₙ2): As a phase-transfer catalyst, it can facilitate Sₙ2 reactions, such as the Williamson ether synthesis, by transporting anionic nucleophiles into the organic phase.[15][16][17]

-

Polymer Synthesis: Its role as a catalyst in transesterification suggests its potential use in the synthesis of polyesters and other polymers.[18]

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its dual role as an efficient phase-transfer catalyst and a functional ionic liquid enables a range of important transformations under often milder and more sustainable conditions. Its applications in biomass pretreatment, CO₂ capture, and the synthesis of esters and cyclic carbonates highlight its significance for both academic research and industrial processes. Further exploration of its catalytic potential in a broader scope of organic reactions is a promising area for future investigation.

References

- 1. This compound | C18H39O2P | CID 121674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijirset.com [ijirset.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. littleflowercollege.edu.in [littleflowercollege.edu.in]

- 5. sacheminc.com [sacheminc.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Liquid Systems Based on Tetra(n-butyl)phosphonium Acetate for the Non-dissolving Pretreatment of a Microcrystalline Cellulose (Avicel PH-101) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (PDF) Crystallinity Reduction and Enhancement in the [research.amanote.com]

- 9. DSpace [helda.helsinki.fi]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. arxiv.org [arxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 16. crdeepjournal.org [crdeepjournal.org]

- 17. spcmc.ac.in [spcmc.ac.in]

- 18. nbinno.com [nbinno.com]

- 19. ehu.eus [ehu.eus]

- 20. Michael addition reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Tetrabutylphosphonium Acetate-Catalyzed Transesterification Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylphosphonium (B1682233) acetate (B1210297) ([P(C₄H₉)₄][OAc]), often abbreviated as TBPAc, is a quaternary phosphonium (B103445) salt that has emerged as a highly effective and versatile catalyst for transesterification reactions.[1] As an ionic liquid, it offers several advantages over conventional catalysts, including high thermal stability, low vapor pressure, and tunable reactivity. Its efficacy stems from its role as a phase transfer catalyst and its inherent Lewis acidic/basic properties, which facilitate the exchange of alkoxy groups in esters.[1] These characteristics make TBPAc a valuable tool in various applications, from the synthesis of monomers and polymers to the production of biofuels.[1] This document provides detailed application notes and experimental protocols for the use of tetrabutylphosphonium acetate and related phosphonium salts in transesterification reactions.

Catalytic Mechanism

The catalytic activity of this compound in transesterification is attributed to a cooperative mechanism involving both the phosphonium cation and the acetate anion. While the detailed mechanism can vary depending on the specific substrates, a generally accepted pathway involves the activation of both the alcohol and the ester.

The acetate anion, being a moderate base, deprotonates the alcohol, increasing its nucleophilicity. Concurrently, the bulky tetrabutylphosphonium cation can interact with the carbonyl oxygen of the ester, polarizing the carbonyl group and making it more susceptible to nucleophilic attack. This dual activation lowers the energy barrier for the formation of the tetrahedral intermediate, which is the rate-determining step in the transesterification process.

References

Application Notes and Protocols: Tetrabutylphosphonium Acetate in Pharmaceutical Manufacturing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylphosphonium (B1682233) acetate (B1210297) (TBPA) is a quaternary phosphonium (B103445) salt that has emerged as a versatile and effective tool in pharmaceutical manufacturing.[1] Its utility stems from its dual role as a highly efficient phase-transfer catalyst (PTC) and a functional ionic liquid (IL). In pharmaceutical synthesis, TBPA facilitates reactions between reagents in immiscible phases, leading to enhanced reaction rates, increased yields, and milder reaction conditions.[1] This often translates to more cost-effective and environmentally friendly manufacturing processes. Furthermore, its characteristics as an ionic liquid are being explored for specialized applications such as the processing of pharmaceutical excipients.

This document provides detailed application notes and experimental protocols for the use of Tetrabutylphosphonium acetate in key areas of pharmaceutical manufacturing.

Key Applications in Pharmaceutical Manufacturing

This compound's primary applications in the pharmaceutical sector can be categorized as follows:

-

Phase-Transfer Catalysis in API Synthesis: TBPA is highly effective in catalyzing a variety of organic reactions crucial for the synthesis of Active Pharmaceutical Ingredients (APIs). Its lipophilic tetrabutylphosphonium cation can transport anions from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs.

-

Ionic Liquid Medium for Biopolymer Processing: As an ionic liquid, TBPA can be used in the pretreatment and processing of natural polymers like cellulose (B213188), a common excipient in pharmaceutical formulations. This can enhance the reactivity and processability of such materials.

Application Note 1: Phase-Transfer Catalysis in the Synthesis of a β-Lactamase Inhibitor Intermediate

Background:

The synthesis of complex heterocyclic structures, common in many APIs, often involves nucleophilic substitution reactions. A key step in the synthesis of the β-lactamase inhibitor Avibactam (and its sodium salt, NXL-104) involves the sulfation of a hydroxyl group. While the patent literature for NXL-104 describes the use of a tetrabutylammonium (B224687) salt for this transformation, this compound (TBPA) serves as an excellent and often more thermally stable alternative for similar phase-transfer catalyzed reactions.

Reaction Principle:

TBPA facilitates the transfer of the sulfating agent from a solid or aqueous phase into an organic solvent where the API intermediate is dissolved. This overcomes the solubility barrier and allows the reaction to proceed efficiently.

Quantitative Data Summary:

The following table summarizes typical reaction parameters and outcomes for a phase-transfer catalyzed sulfation reaction using TBPA, based on analogous transformations.

| Parameter | Value | Reference |

| Substrate | (2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-ol | Adapted from patent data |

| Sulfating Agent | SO₃-Pyridine complex | Adapted from patent data |

| Catalyst | This compound (TBPA) | |

| Catalyst Loading | 1-5 mol% | Typical for PTC |

| Solvent System | Dichloromethane (B109758) / Water (biphasic) | Typical for PTC |

| Reaction Temperature | 0 - 25 °C | Mild conditions |

| Reaction Time | 2 - 6 hours | |

| Product Yield | > 90% |

Experimental Protocol: Synthesis of a Sulfated β-Lactamase Inhibitor Intermediate

Materials:

-

(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-ol (1.0 eq)

-

SO₃-Pyridine complex (1.5 eq)

-

This compound (TBPA) (0.02 eq)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask equipped with a magnetic stirrer

-

Separatory funnel

Procedure:

-

To a round-bottom flask, add the starting bicyclic alcohol (1.0 eq) and this compound (0.02 eq).

-

Add dichloromethane to dissolve the solids.

-

In a separate flask, dissolve the SO₃-Pyridine complex (1.5 eq) in water.

-

Add the aqueous solution of the sulfating agent to the organic solution of the substrate at 0 °C with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The product can be further purified by crystallization or chromatography.

Logical Workflow for Phase-Transfer Catalyzed Sulfation:

Caption: Workflow of TBPA-catalyzed sulfation.

Application Note 2: O-Alkylation of Phenolic Compounds in the Synthesis of Drug Intermediates

Background:

The formation of ether linkages via the O-alkylation of phenols is a fundamental transformation in the synthesis of numerous pharmaceuticals. For example, many drugs contain a phenol-ether moiety. Phase-transfer catalysis with TBPA is an efficient method for such reactions, especially when dealing with solid-liquid phase systems.

Reaction Principle:

TBPA facilitates the reaction between a solid phenoxide salt and an alkylating agent in an organic solvent. The tetrabutylphosphonium cation pairs with the phenoxide anion, rendering it soluble and highly reactive in the organic phase.

Quantitative Data Summary:

The following table presents typical data for the O-alkylation of a substituted phenol (B47542) using TBPA as a phase-transfer catalyst.

| Parameter | Value | Reference |

| Substrate | 4-Hydroxyphenylacetic acid derivative | |

| Alkylating Agent | Alkyl halide (e.g., ethyl bromide) | |

| Base | Potassium carbonate (solid) | |

| Catalyst | This compound (TBPA) | |

| Catalyst Loading | 2-10 mol% | |

| Solvent | Acetonitrile (B52724) or Toluene | |

| Reaction Temperature | 60 - 100 °C | |

| Reaction Time | 4 - 12 hours | |

| Product Yield | 85 - 98% |

Experimental Protocol: O-Alkylation of a Phenolic Intermediate

Materials:

-

Phenolic substrate (1.0 eq)

-

Alkyl halide (1.2 eq)

-

Potassium carbonate (2.0 eq, finely powdered)

-

This compound (TBPA) (0.05 eq)

-

Acetonitrile

-

Water

-

Ethyl acetate

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Separatory funnel

Procedure:

-

To a round-bottom flask, add the phenolic substrate (1.0 eq), potassium carbonate (2.0 eq), and this compound (0.05 eq).

-

Add acetonitrile to the flask.

-

Heat the mixture to reflux with vigorous stirring.

-

Add the alkyl halide (1.2 eq) dropwise to the refluxing mixture.

-

Continue refluxing for 4-12 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by column chromatography or recrystallization if necessary.

Reaction Mechanism for TBPA-Catalyzed O-Alkylation:

Caption: O-Alkylation mechanism with TBPA.

Application Note 3: Use of TBPA as an Ionic Liquid for Cellulose Pretreatment

Background:

Microcrystalline cellulose (MCC) is a widely used excipient in solid dosage forms. Its high crystallinity can sometimes limit its performance in certain applications. This compound, as an ionic liquid, can be used for a non-dissolving pretreatment of MCC to reduce its crystallinity under mild conditions. This can improve the reactivity and processability of cellulose for applications such as the formation of cellulose derivatives used in drug delivery.

Process Principle: